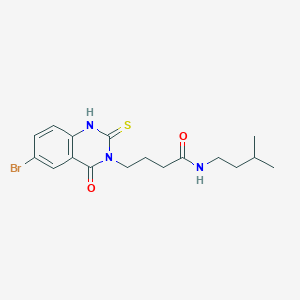
4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)butanamide is a useful research compound. Its molecular formula is C17H22BrN3O2S and its molecular weight is 412.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)butanamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structural characteristics, and comparative analysis with similar compounds.
Structural Overview
The molecular formula of the compound is C21H22BrN3O2S, with a molecular weight of approximately 460.4 g/mol. The structure includes a quinazolinone core, which is known for its diverse biological activities. The presence of bromine and thiocarbonyl groups may enhance its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H22BrN3O2S |
| Molecular Weight | 460.4 g/mol |
| IUPAC Name | 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)butanamide |
| InChI | InChI=1S/C21H22BrN3O2S/c1-13(2)9-10... |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors. The quinazolinone core has been associated with enzyme inhibition and modulation of receptor activity. The addition of bromine and thiocarbonyl groups may enhance binding interactions or alter electronic properties, facilitating these interactions.
Antimicrobial Properties
Research indicates that quinazolinone derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The presence of the bromine atom in this compound may enhance its antimicrobial efficacy compared to non-brominated analogs.
Anticancer Activity
Quinazolinone derivatives are also explored for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through pathways involving caspase activation and modulation of cell cycle regulators. Further studies are warranted to confirm these effects and elucidate the underlying mechanisms.
Neuropharmacological Effects
The compound's structural features suggest potential interactions with neurotransmitter systems. Similar compounds have been studied as positive allosteric modulators (PAMs) for muscarinic acetylcholine receptors, indicating that this compound might also exhibit neuropharmacological effects relevant to conditions like schizophrenia and other neuropsychiatric disorders.
Comparative Analysis
A comparative analysis with similar compounds highlights differences in biological activity based on structural variations:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline | Lacks bromine and benzamide groups | Reduced antimicrobial activity |
| 6-bromo-4-hydroxyquinazoline | Hydroxy group instead of thiocarbonyl | Potentially lower anticancer effects |
| 4-benzyl derivatives | Variations in substituents | Altered solubility and stability |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a similar quinazolinone derivative exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL.
- Cancer Cell Apoptosis : Research on related compounds indicated that they could induce apoptosis in HeLa cells through mitochondrial pathways, suggesting potential for therapeutic use in cervical cancer.
- Neuropharmacological Testing : In vivo studies indicated that compounds structurally related to this molecule could reduce hyperlocomotion in rodent models, implicating their role as PAMs for M4 receptors.
属性
IUPAC Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3O2S/c1-11(2)7-8-19-15(22)4-3-9-21-16(23)13-10-12(18)5-6-14(13)20-17(21)24/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFONUYAVEJDGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














